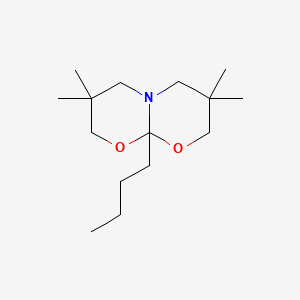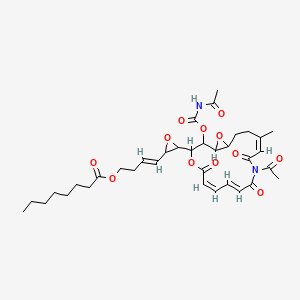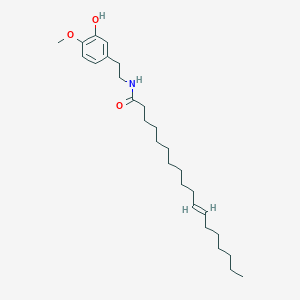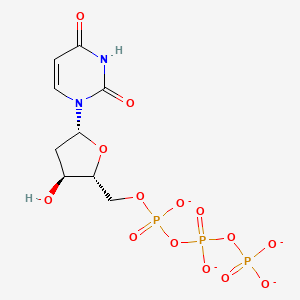
2'-Deoxyuridine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DUTP(4-) is a 2'-deoxyribonucleoside 5'-triphosphate(4-) resulting from deprotonation of the triphosphate OH groups of 2'-deoxyuridine-5'-triphosphate (dUTP). It is a conjugate base of a dUTP(3-).
Applications De Recherche Scientifique
Nucleotide Synthesis and DNA Integrity
2'-Deoxyuridine-5'-triphosphate (dUTP) plays a crucial role in the synthesis of DNA, particularly in the maintenance of genomic integrity. As part of the nucleotide pool, dUTP is involved in DNA replication and repair processes. The enzymatic conversion of dUTP to deoxythymidine triphosphate (dTTP) by dUTPase ensures a proper balance between these nucleotides, preventing the misincorporation of uracil into DNA. This balance is vital for preventing mutations and maintaining the stability of genetic material in living organisms (Roy et al., 2016).
Cancer Research and Chemotherapy
In the context of cancer research and treatment, dUTP and its analogs have been explored for their therapeutic potential. For instance, fluorinated pyrimidines like 5-fluoro-2'-deoxyuridine (FdUrd) have been utilized in chemotherapy to target rapidly dividing cancer cells. These compounds act as antimetabolites, disrupting DNA synthesis and function, leading to cancer cell death. The clinical application of such compounds has been studied extensively, highlighting their utility in palliative care for patients with advanced cancers, particularly those affecting the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Viral Research and Innate Immunity
In the realm of virology, the study of viral enzymes such as dUTPases has shed light on their role in modulating the host's innate immune response. Viruses encode dUTPases to maintain the integrity of their genetic material and to evade the host's defense mechanisms. Understanding the function of these viral enzymes not only provides insights into viral replication and pathogenesis but also opens avenues for developing antiviral therapies that target these enzymes, thereby enhancing the host's immune response (Ariza et al., 2022).
Mitochondrial DNA Replication
The replication of mitochondrial DNA (mtDNA) also relies on an adequate supply of nucleotides, including dUTP. The regulation of dNTP pools within mitochondria is critical for mtDNA synthesis and maintenance. Disruptions in these pools can lead to mitochondrial dysfunction and are associated with various mitochondrial diseases. Research in this area focuses on understanding the mechanisms that govern dNTP availability in mitochondria and their impact on mitochondrial health and function (Gandhi & Samuels, 2011).
Propriétés
Nom du produit |
2'-Deoxyuridine-5'-triphosphate |
|---|---|
Formule moléculaire |
C9H11N2O14P3-4 |
Poids moléculaire |
464.11 g/mol |
Nom IUPAC |
[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/p-4/t5-,6+,8+/m0/s1 |
Clé InChI |
AHCYMLUZIRLXAA-SHYZEUOFSA-J |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Synonymes |
2'-deoxyuridine 5'-triphosphate deoxy-UTP deoxyuridine triphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



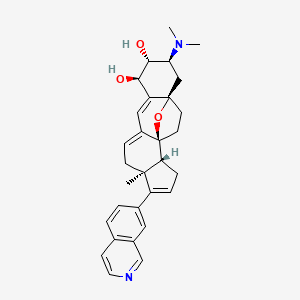
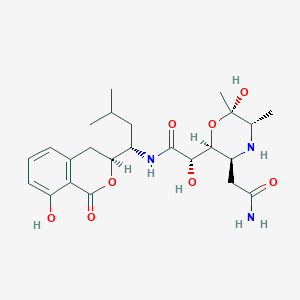
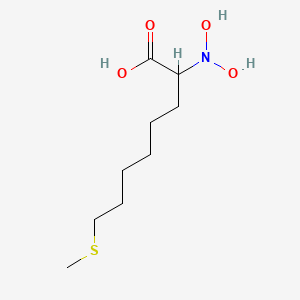
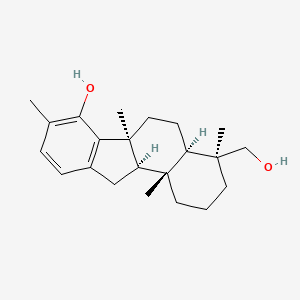
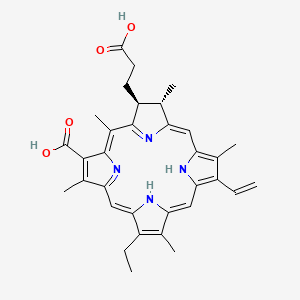
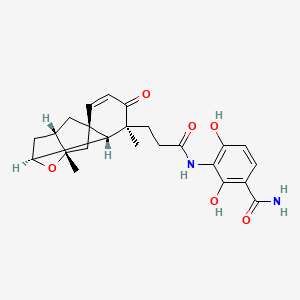
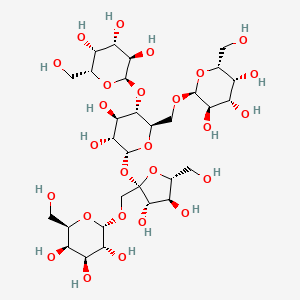
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)
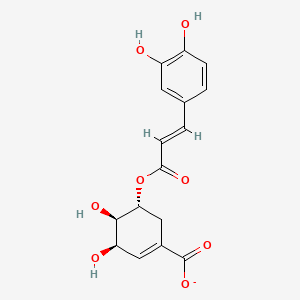
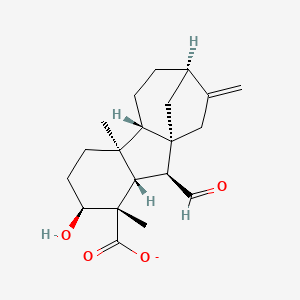
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
